4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-(2,5-DIMETHYLPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a pyrrolopyrimidine moiety, which is further substituted with phenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones.
Substitution reactions: Introduction of the phenyl and fluorophenyl groups can be done via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Piperazine ring formation: The final step involves the formation of the piperazine ring and its subsequent substitution with the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHYLPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
- 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
Uniqueness
The uniqueness of 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C30H28FN5 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28FN5/c1-21-8-9-22(2)27(18-21)34-14-16-35(17-15-34)29-28-26(23-6-4-3-5-7-23)19-36(30(28)33-20-32-29)25-12-10-24(31)11-13-25/h3-13,18-20H,14-17H2,1-2H3 |
InChI Key |
BVJNPYLAIBQIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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